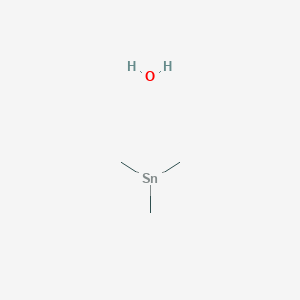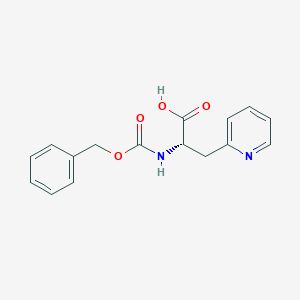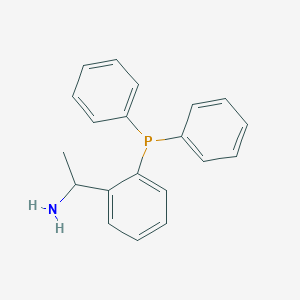![molecular formula C10H12N4O3 B13391241 [(2-hydroxy-1-methyl-6-oxo-2,3-dihydroindol-5-ylidene)amino]urea;Carbazochrome](/img/structure/B13391241.png)
[(2-hydroxy-1-methyl-6-oxo-2,3-dihydroindol-5-ylidene)amino]urea;Carbazochrome
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbazochrome is a hemostatic agent that promotes clotting and prevents blood loss from open wounds. It is an oxidation product of adrenaline, which enhances the microcirculatory tone. Carbazochrome is used to treat capillary and parenchymal hemorrhage, intestinal bleeding, and thrombocytopenic purpura .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Carbazochrome can be synthesized by reacting purified water, carbazochrome, sodium bisulfite, and ascorbic acid in a reaction tank. The mixture is heated while stirring until the solid substances are completely dissolved. The reaction solution is then decolorized, separated, and crystallized by adjusting the pH with an alkaline substance. The crystals are then refined through centrifugal filtration, washing, and drying in a vacuum drying oven .
Industrial Production Methods: The industrial production of carbazochrome sodium sulfonate involves similar steps, including raw material dissolution, reaction, decolorization, separation, crystallization, and refinement. The process ensures high reaction yield and product purity .
Analyse Chemischer Reaktionen
Types of Reactions: Carbazochrome undergoes various chemical reactions, including oxidation, reduction, and substitution. It is an oxidation product of adrenaline and can interact with reagents such as sodium bisulfite and ascorbic acid .
Common Reagents and Conditions: Common reagents used in reactions involving carbazochrome include sodium bisulfite, ascorbic acid, and alkaline substances for pH adjustment. The reactions typically occur under controlled heating and stirring conditions .
Major Products Formed: The major products formed from reactions involving carbazochrome include carbazochrome sodium sulfonate, which is used as a hemostatic agent .
Wissenschaftliche Forschungsanwendungen
Carbazochrome has various scientific research applications, including its use as a hemostatic agent in medicine to prevent excessive blood flow during surgical operations and to treat hemorrhoids. It has also been investigated for its potential use in drug delivery systems, particularly with carbon nanotubes, due to its unique properties .
Wirkmechanismus
Carbazochrome exerts its effects by interacting with α-adrenoreceptors on the surface of platelets. These receptors are coupled to Gq proteins, which initiate the phospholipase C inositol triphosphate/diacylglycerol pathway, leading to an increase in intracellular calcium levels. This cascade activates various pathways, including the arachidonic acid pathway, resulting in platelet aggregation and the formation of a platelet plug .
Vergleich Mit ähnlichen Verbindungen
Carbazochrome is similar to other hemostatic agents such as tranexamic acid and troxerutin. it is unique in its ability to enhance microcirculatory tone and improve the structure of local capillary vessels. Unlike some other hemostatic agents, carbazochrome does not contain bigcatkin willow acid groups, reducing the risk of hemolysis and other side effects .
List of Similar Compounds:- Tranexamic acid
- Troxerutin
- Adrenochrome
Carbazochrome stands out due to its specific interaction with α-adrenoreceptors and its effectiveness in promoting platelet aggregation and clot formation .
Eigenschaften
Molekularformel |
C10H12N4O3 |
|---|---|
Molekulargewicht |
236.23 g/mol |
IUPAC-Name |
(2,6-dihydroxy-1-methyl-2,3-dihydroindol-5-yl)iminourea |
InChI |
InChI=1S/C10H12N4O3/c1-14-7-4-8(15)6(12-13-10(11)17)2-5(7)3-9(14)16/h2,4,9,15-16H,3H2,1H3,(H2,11,17) |
InChI-Schlüssel |
VMIZOASJUOLSOT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(CC2=CC(=C(C=C21)O)N=NC(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



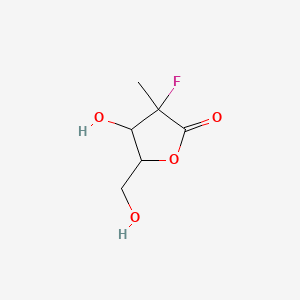
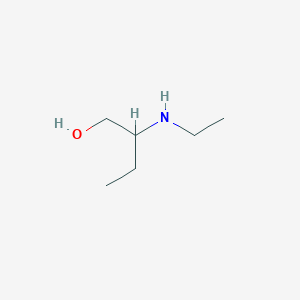
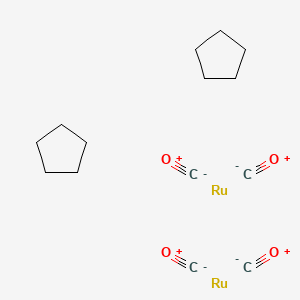
![1-O-ethoxycarbonyl 5-O-methyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate](/img/structure/B13391193.png)
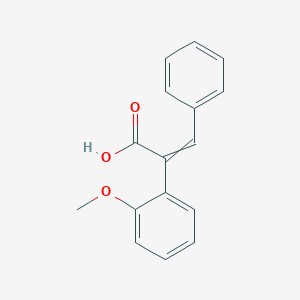
![[(1R,2E,6E,10S,11E,13S)-13-hydroxy-3,7,13-trimethyl-10-propan-2-ylcyclotetradeca-2,6,11-trien-1-yl] N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B13391198.png)
![2-[18-(1-Carboxyethyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propanoic acid](/img/structure/B13391217.png)
![Methyl 3-hydroxy-2-[(2-hydroxyphenyl)methylamino]propanoate](/img/structure/B13391218.png)
![9-[2,3-bis-O-(phenylcarbonyl)pentofuranosyl]-N,N-bis(phenylcarbonyl)-9H-purin-6-amine](/img/structure/B13391225.png)
